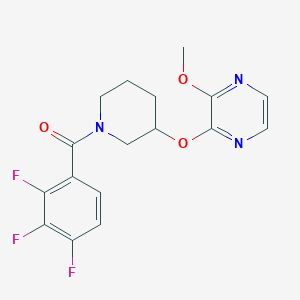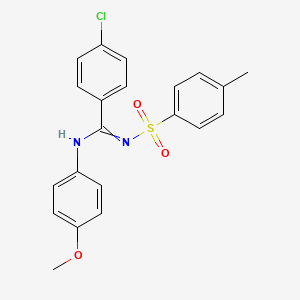![molecular formula C23H21Cl2N3O B2611377 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 338412-02-5](/img/structure/B2611377.png)
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is an intriguing compound with potential applications in various fields. As a derivative of benzimidazole and pyridinone, its structure suggests complex chemical behavior and potential biological activities. The compound's core framework is benzimidazole, which is known for its biological activities.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone involves multiple steps. The initial step typically involves the preparation of the benzimidazole moiety, followed by the introduction of dichloro substituents at specific positions. The synthesis of the pyridinone part comes next, and finally, these two components are fused using suitable coupling agents and conditions.
Industrial production methods: For large-scale production, optimization of the reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Industrial methods often employ more robust processes to ensure high yields and purity, minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: The benzimidazole moiety may undergo oxidation reactions leading to various oxidized products.
Reduction: Reduction of the dichloro substituents can occur under specific conditions, altering the compound's properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing modification of the tert-butylbenzyl and dichloro groups.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines and thiols; electrophiles like alkyl halides.
Major products formed from these reactions:
Oxidized benzimidazoles
Reduced derivatives with modified dichloro groups
Substituted products with different functional groups at the tert-butyl or benzimidazole positions.
Aplicaciones Científicas De Investigación
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone has shown promise in several scientific areas:
Chemistry: Its unique structure makes it an interesting subject for studies in organic synthesis and medicinal chemistry.
Biology: Research indicates potential biological activity, making it a candidate for studies in enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.
Medicine: Due to its biological activity, it might be explored as a lead compound in drug development for various therapeutic areas.
Industry: Its stability and reactivity may lead to applications in materials science and industrial catalysts.
Mecanismo De Acción
The mechanism by which 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone exerts its effects is complex:
Molecular targets: It may interact with specific enzymes or receptors due to its structural features, potentially inhibiting or activating biological pathways.
Pathways involved: The compound might affect pathways related to cell growth, signal transduction, or metabolism, depending on its biological activity.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, such as other benzimidazole derivatives or pyridinones, 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone stands out due to:
The specific arrangement of substituents, which may confer unique biological activities.
The combination of benzimidazole and pyridinone moieties, which is less common and potentially more versatile.
Similar compounds include:
Benzimidazole derivatives with different substituents.
Pyridinone-based compounds with similar applications but varying structures.
Propiedades
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]-5,6-dichlorobenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O/c1-23(2,3)15-8-6-14(7-9-15)13-28-20-12-18(25)17(24)11-19(20)27-21(28)16-5-4-10-26-22(16)29/h4-12H,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAXLDORDCGBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3R,8R,10S,13S,17R)-17-Ethyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B2611294.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2611298.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)

![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B2611306.png)
![2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone](/img/structure/B2611307.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)



![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
